N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
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Overview
Description
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is an organosilane compound with the molecular formula C10H27N3O3Si. It is commonly used as a coupling agent, surface modifier, and crosslinking agent in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine typically involves the reaction of diethylenetriamine with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes purification steps to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanol groups.
Condensation: Forms siloxane bonds with other silane compounds.
Amination: Reacts with amines to form amine-functionalized products
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from these reactions include silanol-functionalized compounds, siloxane networks, and amine-functionalized materials .
Scientific Research Applications
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility.
Medicine: Utilized in drug delivery systems to improve the stability and efficacy of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to enhance their performance and durability
Mechanism of Action
The mechanism of action of N1-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine involves the formation of covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong siloxane bonds, enhancing the adhesion and stability of the modified materials .
Comparison with Similar Compounds
Similar Compounds
- N- [3-(Trimethoxysilyl)propyl]ethylenediamine
- N- [3-(Trimethoxysilyl)propyl]-N’- (2-aminoethyl)ethylenediamine
- Trimethoxy (9-amino-4,7-diazanonane-1-yl)silane
Uniqueness
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is unique due to its ability to form stable siloxane bonds and its versatility in various applications. Its structure allows for efficient coupling and surface modification, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
497953-04-5 |
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Molecular Formula |
C10H24N2O3Si |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
N'-ethenyl-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2O3Si/c1-5-11-8-9-12-7-6-10-16(13-2,14-3)15-4/h5,11-12H,1,6-10H2,2-4H3 |
InChI Key |
HYIDDAASLFHRQS-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNCCNC=C)(OC)OC |
Origin of Product |
United States |
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